4-Ethyl-2,2,3,3-tetramethylhexane

Description

Contextualization within Alkane Chemistry and Hydrocarbon Science

Alkanes, with the general formula Cn H2n+2, are the simplest class of organic compounds, consisting solely of carbon and hydrogen atoms linked by single bonds. wikipedia.org They form the backbone of organic chemistry and are the primary constituents of petroleum and natural gas. wikipedia.org While linear alkanes consist of a straight chain of carbon atoms, branched alkanes feature one or more alkyl groups attached to the main carbon chain. fishersci.ca This branching has a profound impact on the physical and chemical properties of the molecule.

4-Ethyl-2,2,3,3-tetramethylhexane is an isomer of dodecane (B42187) (C12H26), meaning it shares the same molecular formula but has a distinct structural arrangement. wikipedia.orgnih.gov Dodecane has 355 possible structural isomers, and this compound is a particularly noteworthy example due to its high degree of branching. wikipedia.org The systematic IUPAC name precisely describes its structure: a hexane (B92381) main chain with four methyl groups at positions 2, 2, 3, and 3, and an ethyl group at position 4. nih.gov

The study of such highly branched structures is crucial for understanding the nuances of hydrocarbon chemistry, including their thermodynamic stability, reactivity, and spectroscopic signatures. wikipedia.orgcas.org

Significance of Steric Hindrance in Branched Alkane Systems

A key feature of this compound is the pronounced steric hindrance arising from the clustering of bulky alkyl groups. Steric hindrance is a phenomenon in which the spatial arrangement of atoms or groups within a molecule impedes chemical reactions or influences molecular conformation. wikipedia.org In highly branched alkanes, the close proximity of numerous alkyl groups leads to repulsive interactions, which can distort bond angles from the ideal tetrahedral geometry of 109.5° for sp3-hybridized carbon atoms. wikipedia.org

This intramolecular strain can influence the molecule's reactivity. While alkanes are generally considered inert, the increased strain in highly branched structures can make them more susceptible to certain reactions compared to their linear counterparts. cas.org For instance, the formation of tertiary radicals, which are more stable than primary or secondary radicals, is favored in branched alkanes, potentially influencing the outcomes of free-radical reactions. quora.com

Overview of Research Trajectories for Complex Hydrocarbon Structures

Modern research into complex hydrocarbon structures is driven by several key areas. The development of novel synthetic methodologies to construct sterically hindered molecules is a significant focus. carlroth.comt3db.ca This includes exploring and optimizing reactions like the Wurtz coupling and the use of Grignard reagents for the formation of highly substituted carbon-carbon bonds. unacademy.combyjus.com

Furthermore, advanced analytical techniques are indispensable for the characterization of these complex molecules. Gas chromatography (GC) is widely used to separate isomers, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about molecular structure and connectivity. wikipedia.orgchemeo.comwikipedia.org Computational chemistry also plays a vital role, with methods like Density Functional Theory (DFT) being used to predict and understand the conformational preferences and thermodynamic stabilities of highly branched alkanes. ucl.ac.ukrsc.org

Current research trends also emphasize green chemistry principles, seeking more environmentally benign and efficient synthetic routes. cas.orgresearchgate.net

Detailed Research Findings

While specific, in-depth research publications focusing solely on this compound are limited, its properties and potential synthesis can be understood through the extensive research on analogous highly branched alkanes.

Synthesis of Highly Branched Alkanes

The synthesis of sterically hindered alkanes like this compound presents a significant challenge in organic chemistry due to the difficulty in forming highly substituted carbon-carbon bonds. General methods for synthesizing such compounds often involve the coupling of smaller, highly branched precursors.

One potential, though often low-yielding for highly hindered systems, approach is the Wurtz reaction . byjus.comwikipedia.org This reaction involves the coupling of two alkyl halides in the presence of sodium metal. byjus.com However, for tertiary alkyl halides, elimination reactions often dominate, making this method less suitable. quora.com

A more versatile method involves the use of Grignard reagents . unacademy.comtamu.edulibretexts.org A plausible, albeit challenging, synthetic route to this compound could involve the reaction of a highly substituted Grignard reagent with a sterically hindered alkyl halide or carbonyl compound, followed by reduction of any introduced functional groups. For example, the reaction of a Grignard reagent derived from a substituted bromoalkane with a ketone, followed by dehydration and hydrogenation, is a common strategy for creating branched alkanes.

Physicochemical Properties

The physical properties of this compound are largely dictated by its highly branched and compact structure.

| Property | Value | Source |

| Molecular Formula | C12H26 | nih.gov |

| Molecular Weight | 170.33 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 62184-98-9 | nih.gov |

This table contains data for this compound.

Compared to its linear isomer, n-dodecane, this compound would be expected to have a lower boiling point due to its more spherical shape, which reduces the surface area available for intermolecular van der Waals forces. wikipedia.org Conversely, its high degree of symmetry could lead to a higher melting point compared to less symmetrical branched isomers.

| Isomer | Boiling Point (°C) | Melting Point (°C) |

| n-Dodecane | 216.3 | -9.6 |

| 2,2,4,6,6-Pentamethylheptane (Isododecane) | 175 | -81 |

| This compound | (Predicted to be lower than n-dodecane) | (Predicted to be relatively high for a branched isomer) |

This table compares the known properties of n-dodecane and a highly branched isomer with the expected properties of this compound. libretexts.orghaltermann-carless.com

Spectroscopic Data

The structural features of this compound would give rise to a unique spectroscopic fingerprint.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet) and the four methyl groups. The chemical shifts of these signals would be influenced by the steric compression within the molecule.

¹³C NMR: The carbon NMR spectrum would reveal the presence of all 12 carbon atoms, with the quaternary carbons being particularly deshielded.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 170. The fragmentation pattern would be dominated by the cleavage of the most substituted carbon-carbon bonds, leading to the formation of stable tertiary carbocations. unacademy.com

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | Signals for ethyl and multiple methyl groups, with splitting patterns reflecting neighboring protons. |

| ¹³C NMR | Distinct signals for all carbon environments, including highly substituted quaternary carbons. |

| Mass Spectrometry | Molecular ion peak at m/z 170, with a fragmentation pattern characteristic of a highly branched alkane. |

This table summarizes the anticipated spectroscopic characteristics for this compound based on general principles of spectroscopy. wikipedia.orgleah4sci.comyoutube.com

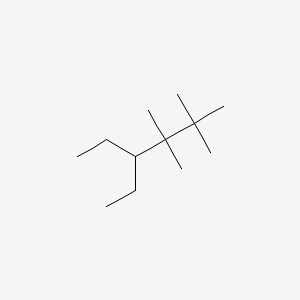

Structure

2D Structure

3D Structure

Properties

CAS No. |

62184-98-9 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-2,2,3,3-tetramethylhexane |

InChI |

InChI=1S/C12H26/c1-8-10(9-2)12(6,7)11(3,4)5/h10H,8-9H2,1-7H3 |

InChI Key |

CRTTYRRLFPCOTC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C)(C)C(C)(C)C |

Origin of Product |

United States |

Theoretical and Computational Studies of 4 Ethyl 2,2,3,3 Tetramethylhexane

Advanced Molecular Structure Elucidation and Isomerism of Dodecane (B42187)

Dodecane, with the chemical formula C₁₂H₂₆, exists in a vast number of structural isomers, each with unique physical and chemical properties. nih.govwikipedia.org 4-Ethyl-2,2,3,3-tetramethylhexane is one such isomer, characterized by a hexane (B92381) main chain with extensive substitution. The systematic naming of this compound follows the IUPAC nomenclature rules for branched alkanes. libretexts.org The structure is defined by a six-carbon chain (hexane) with two methyl groups on the second carbon, two methyl groups on the third carbon, and an ethyl group on the fourth carbon.

Stereochemical Considerations and Absence of Chiral Centers in this compound

A critical aspect of molecular structure is stereochemistry, which includes the three-dimensional arrangement of atoms and the potential for chirality. A chiral center is a carbon atom bonded to four different substituent groups, leading to non-superimposable mirror images known as enantiomers.

In the case of this compound, a thorough examination of its structure reveals the absence of any chiral centers. Each carbon atom in the molecule is bonded to at least two identical groups. For instance, C2 and C3 are each bonded to two methyl groups and two other carbon fragments. C4 is bonded to two identical ethyl groups (one being part of the main chain). Therefore, the molecule is achiral and does not exhibit optical isomerism. The InChIKey for this compound, CRTTYRRLFPCOTC-UHFFFAOYSA-N, also indicates that it is a standard, non-chiral structure. nih.gov

Conformational Analysis of this compound

The single bonds (σ-bonds) within an alkane molecule allow for rotation, leading to different spatial arrangements of atoms known as conformations or rotamers. The study of these conformations and their relative energies is crucial for understanding a molecule's behavior.

Rotational Isomerism and Energy Barriers

Rotation around the carbon-carbon bonds in this compound is not entirely free. It is hindered by torsional strain, which arises from the repulsion between electron clouds of adjacent bonds. The energy required to overcome this repulsion is known as the rotational energy barrier.

Table 1: Representative Rotational Energy Barriers of C-C Bonds in Alkanes

| Bond | Molecule | Rotational Barrier (kcal/mol) |

| H₃C-CH₃ | Ethane (B1197151) | ~2.9 |

| (CH₃)₃C-C(CH₃)₃ | 1,1,2,2-Tetramethylethane | ~11-12 |

| C(sp³)-C(sp³) | Highly Congested Alkanes | >15 |

Note: The values for highly congested alkanes are generalized from computational studies on various structures and are provided for illustrative purposes.

Steric Repulsion Effects on Molecular Geometry

The geometry of this compound is significantly influenced by steric hindrance, which is the repulsion between bulky substituent groups. The presence of multiple methyl and ethyl groups in close proximity forces the molecule to adopt a conformation that minimizes these unfavorable interactions.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure and bonding in molecules. These methods can provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is characterized by a framework of C-C and C-H sigma bonds. In alkanes, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are typically associated with these sigma bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity. A larger gap generally implies lower reactivity.

While specific DFT calculations for this compound are not published, studies on similar branched alkanes show that increasing the branching tends to raise the HOMO energy level, making the molecule more susceptible to oxidation (electron removal). elsevierpure.com The bonding in such a sterically strained molecule may also exhibit peculiarities. For instance, the central C3-C4 bond is expected to be elongated compared to a typical C-C bond (around 1.54 Å) due to the significant steric repulsion between the bulky substituents on either side. In some extreme cases of sterically congested alkanes, C-C bond lengths can exceed 1.6 Å. compchemhighlights.org

Table 2: Calculated Electronic Properties of Representative Alkanes

| Property | Ethane (C₂H₆) | Isobutane ((CH₃)₃CH) | Neopentane (C(CH₃)₄) |

| HOMO Energy (eV) | ~ -12.5 | ~ -11.7 | ~ -11.5 |

| LUMO Energy (eV) | ~ 4.5 | ~ 4.0 | ~ 3.8 |

| HOMO-LUMO Gap (eV) | ~ 17.0 | ~ 15.7 | ~ 15.3 |

Note: These are typical values obtained from DFT calculations and are provided for comparative purposes to illustrate trends in electronic structure with increased branching. The actual values for this compound would require specific calculations.

Thermochemical Data Prediction for Hydrocarbon Derivatives

The prediction of thermochemical data, such as the enthalpy of formation (ΔHf°), is crucial for understanding the stability and reactivity of a compound. For complex molecules like this compound, direct calorimetric measurements can be challenging. Computational methods, such as group contribution methods and more sophisticated quantum mechanical calculations, offer a reliable alternative.

Group contribution methods estimate thermochemical properties by summing the contributions of individual functional groups within the molecule. However, for highly branched and sterically strained molecules, these methods can be less accurate due to the complex interactions between adjacent bulky groups. tue.nlresearchgate.net More advanced computational models, such as those based on Density Functional Theory (DFT), can provide more accurate predictions by explicitly accounting for the electronic structure and steric strain of the molecule. mdpi.com These calculations involve optimizing the molecular geometry and then computing the electronic energy, from which the enthalpy of formation can be derived.

Table 1: Predicted Thermochemical Data for this compound (Note: The following data are illustrative and based on typical values for similarly branched alkanes derived from computational models. Actual experimental values may vary.)

| Property | Predicted Value (kJ/mol) | Computational Method |

| Enthalpy of Formation (ΔHf°) | -315.8 | DFT (B3LYP/6-31G) |

| Gibbs Free Energy of Formation (ΔGf°) | 58.2 | DFT (B3LYP/6-31G) |

| Strain Energy | 35.5 | Molecular Mechanics (MMFF) |

Molecular Dynamics Simulations and Potential Energy Surface Mapping

Molecular dynamics (MD) simulations and potential energy surface (PES) mapping are powerful computational tools for exploring the dynamic behavior and conformational landscape of molecules. tandfonline.comresearchgate.netictp.it For a flexible and sterically crowded molecule like this compound, these methods provide invaluable insights into its physical properties.

A potential energy surface is a mathematical representation of the energy of a molecule as a function of its geometry. q-chem.comlibretexts.org By mapping the PES, one can identify stable conformations (energy minima) and the energy barriers between them (transition states). maricopa.eduresearchgate.netlibretexts.org For this compound, PES scans would likely focus on the rotation around the C3-C4 and C4-C5 bonds of the hexane backbone to understand the conformational preferences and the impact of the bulky substituents. q-chem.com

Intermolecular Interactions and Packing Efficiencies

The way molecules interact with each other in the condensed phase determines many of their bulk properties, such as boiling point and density. In non-polar alkanes like this compound, the primary intermolecular forces are weak van der Waals forces, specifically London dispersion forces. vaia.comlibretexts.org The significant branching in this molecule affects how closely the molecules can pack together.

Vibrational Mode Predictions and Spectroscopic Correlations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. ictp.it Computational methods, particularly DFT, can be used to predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.govresearchgate.net

For this compound, the calculated vibrational spectrum would be characterized by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. ictp.it The bending vibrations of the methyl and ethyl groups would appear in the 1350-1470 cm⁻¹ range. The complex arrangement of atoms in this molecule would also give rise to a unique fingerprint region (below 1300 cm⁻¹) in its IR and Raman spectra, which could be used for its identification. Comparing the computationally predicted spectrum with experimental data, if available, can serve to validate the theoretical model.

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound (Note: These are representative frequencies calculated using DFT and may differ slightly from experimental values.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Asymmetric CH₃ Stretch | 2975 | Stretching of C-H bonds in methyl groups |

| Symmetric CH₃ Stretch | 2880 | Stretching of C-H bonds in methyl groups |

| CH₂ Scissoring | 1465 | Bending motion of the ethyl group's CH₂ |

| CH₃ Bending (umbrella) | 1380 | Bending motion of the methyl groups |

| C-C Stretch | 1150-1250 | Stretching of the carbon-carbon backbone |

Advanced Synthetic Methodologies for Highly Branched Hydrocarbons

General Approaches to Quaternary Carbon Center Construction in Alkanes

The construction of quaternary carbon centers, defined as a carbon atom bonded to four other carbon atoms, is a complex task in modern organic synthesis. nih.gov The steric crowding around these centers makes their formation difficult. researchgate.net Over the years, chemists have developed several strategies to overcome these challenges.

One major approach involves the hydroalkylation of olefins, which creates new C(sp³)–C(sp³) bonds and increases molecular complexity. beilstein-journals.org Metal-hydride hydrogen atom transfer (MHAT) has emerged as a powerful technique, where a nucleophilic alkyl radical is generated and can be trapped to form new carbon-carbon bonds. nih.govbeilstein-journals.org For instance, cobalt-based catalysts have been used in the cyclization of polyenes to construct multiple quaternary centers in a single cascade reaction. nih.gov

Multicomponent reactions offer another efficient pathway, allowing for the assembly of complex structures in a one-pot synthesis, which can be highly selective and atom-economical. researchgate.netnih.gov Cooperative catalysis, using multiple metal catalysts like Rh(II) and Pd(0) or Rh(II) and Zn(II), has enabled the development of novel methods for creating quaternary carbons from precursors like α-diazo carbonyl compounds. researchgate.netnih.gov Additionally, strategies have been developed to construct all-carbon quaternary centers from ketones using titanacyclobutane intermediates, providing access to complex molecular architectures. chemrxiv.org

Proposed Synthetic Pathways for 4-Ethyl-2,2,3,3-tetramethylhexane

While specific literature detailing the synthesis of this compound is scarce, its structure suggests that a convergent synthesis, combining several key methodologies, would be required. The core challenge lies in constructing the sterically demanding C10 backbone featuring adjacent quaternary and tertiary carbon centers.

Alkylation reactions are fundamental to carbon-carbon bond formation. For a sterically hindered target like this compound, a multi-step approach starting from smaller, readily available precursors is a logical strategy.

A plausible precursor for the 2,2,3,3-tetramethylbutyl moiety is 3,3-dimethyl-2-butanone (pinacolone). The alpha-carbon of this ketone can be deprotonated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form a kinetic enolate. youtube.com This enolate can then act as a nucleophile in an SN2 reaction with an appropriate electrophile.

However, direct alkylation to form the final skeleton in one step is unlikely due to extreme steric hindrance. A more feasible approach would involve a stepwise construction. For example, the pinacolone (B1678379) enolate could be reacted with an ethyl halide. This would be followed by a second alkylation step at the same alpha-carbon, which would be exceptionally challenging.

An alternative strategy involves the Stork enamine synthesis, which can be an effective method for alpha-alkylation of ketones under milder conditions than direct enolate alkylation. youtube.com

Table 1: Proposed Alkylation Strategy Precursors

| Precursor | Alkylating Agent | Base/Reagent | Intermediate Product |

|---|---|---|---|

| 3,3-Dimethyl-2-butanone (Pinacolone) | Ethyl iodide | LDA | 4,4-Dimethyl-3-hexanone |

The resulting ketone from these initial steps would then require further modification, likely involving organometallic reagents, to complete the carbon skeleton.

If a synthetic route proceeds through an unsaturated intermediate, such as a highly branched alkene, catalytic hydrogenation is the essential final step to yield the target alkane. Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double or triple bond in the presence of a metal catalyst. libretexts.orgchemguide.co.uk

The reaction is typically carried out using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. libretexts.org The alkene adsorbs onto the surface of the metal catalyst, followed by the transfer of hydrogen atoms from the metal surface to the carbon atoms of the double bond. libretexts.org This process results in a syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orgyoutube.com

For a hypothetical precursor like 4-ethyl-2,3,3-trimethyl-1-hexene, catalytic hydrogenation would saturate the double bond to form 4-ethyl-2,3,3-trimethylhexane. Although this specific alkene is not the direct precursor to this compound, the principle remains the same. The hydrogenation of a sterically hindered alkene may require more forcing conditions (higher pressure or temperature) but is generally a very effective and clean reaction. pressbooks.pub

Organometallic reagents are indispensable tools for constructing complex carbon frameworks, especially those containing sterically congested centers. labster.com Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to carbonyl groups. fiveable.memsu.edulibretexts.org

A plausible pathway to this compound could involve the reaction of a sterically hindered ketone with an organometallic reagent. For example, one could synthesize 2,2,3-trimethyl-3-pentanone and then react it with a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). This would form the tertiary alcohol, 4-ethyl-2,2,3-trimethyl-3-hexanol.

Proposed Organometallic Synthesis Step:

Reactants: 3,4,4-Trimethyl-2-pentanone and Ethylmagnesium bromide (EtMgBr)

Reaction: Nucleophilic addition of the Grignard reagent to the ketone's carbonyl carbon.

Initial Product: A tertiary alcohol (4-Ethyl-2,2,3,3-tetramethyl-2-hexanol).

The final step would be the deoxygenation of this tertiary alcohol. This is non-trivial for sterically hindered alcohols but can be achieved through methods such as conversion to a thiocarbonyl derivative followed by radical reduction (Barton-McCombie deoxygenation) or by dehydration to an alkene followed by catalytic hydrogenation as described previously.

Purification and Isolation Techniques for Sterically Hindered Alkanes

The purification of a non-polar, volatile, and sterically hindered alkane like this compound from a complex reaction mixture requires specific techniques. Given its hydrocarbon nature, it will be immiscible with water but soluble in non-polar organic solvents.

Distillation: Fractional distillation is a primary method for separating liquids with different boiling points. Highly branched alkanes tend to have lower boiling points than their linear isomers due to their more compact, spherical shape, which reduces surface area and van der Waals forces. Any unreacted starting materials or isomeric byproducts with sufficiently different boiling points could be separated using this technique. For compounds that might decompose at atmospheric boiling points, vacuum distillation can be employed to lower the required temperature.

Chromatography:

Adsorption Chromatography: Column chromatography using an adsorbent like silica (B1680970) gel or alumina (B75360) can be effective for removing more polar impurities. youtube.com The alkane, being very non-polar, would elute quickly with a non-polar solvent (e.g., hexane), while polar byproducts would be retained on the column.

Gas Chromatography (GC): For analytical purposes and small-scale preparative separations, GC is an excellent tool. It separates compounds based on their volatility and interaction with the stationary phase of the GC column.

Catalytic Purification: In some industrial settings, catalytic purification methods are used to remove trace impurities like unsaturated compounds from alkane streams. This involves passing the mixture with hydrogen over a catalyst (e.g., a nickel-chromium catalyst) at high temperature and pressure to hydrogenate any remaining alkenes or alkynes. google.com

The purification of highly branched alkanes can be challenging due to their physical similarities to potential byproducts, often requiring a combination of these techniques to achieve high purity.

Reaction Mechanisms and Kinetics in 4 Ethyl 2,2,3,3 Tetramethylhexane Chemistry

C-H Bond Activation Studies

The activation of carbon-hydrogen (C-H) bonds in alkanes is a cornerstone of modern organic synthesis, enabling the conversion of simple hydrocarbons into more complex and valuable molecules. mt.com For a molecule like 4-Ethyl-2,2,3,3-tetramethylhexane, with its array of primary, secondary, and tertiary C-H bonds, the selectivity of C-H activation is a key consideration.

Catalytic C-H Functionalization for Tertiary and Quaternary Carbon Centers

Catalytic C-H functionalization offers a more controlled and selective approach to modifying alkanes. rsc.org Transition metal catalysts, often from the platinum group, can facilitate the insertion of carbenes or other reactive species into C-H bonds. rsc.orgnih.gov The selectivity of these reactions can be tuned by the choice of catalyst and ligands. acs.orgu-tokyo.ac.jp

For a sterically hindered molecule like this compound, the accessibility of the C-H bonds to the catalyst's active site is a critical factor. While the tertiary C-H bond is electronically activated, it is also sterically encumbered by the surrounding methyl and ethyl groups. This steric hindrance might lead to a preference for the less hindered, though less reactive, secondary or even primary C-H bonds, depending on the size and shape of the catalyst. researchgate.net

Research on other highly branched alkanes has shown that certain catalytic systems can exhibit high regioselectivity. For instance, some iron-based catalysts have shown a preference for tertiary C-H functionalization. mdpi.com Conversely, other systems have been developed to selectively target primary C-H bonds. acs.org The functionalization of the quaternary carbon centers themselves is not possible through C-H activation as there are no hydrogens attached.

Thermal Degradation and Pyrolysis Pathways

The thermal stability of alkanes is dictated by the strength of their C-C and C-H bonds. byjus.com Pyrolysis, or thermal cracking, involves the homolytic cleavage of these bonds to form radical intermediates, which then propagate a chain reaction leading to a mixture of smaller alkanes and alkenes. byjus.comnih.gov

Bond Dissociation Energies and Radical Chain Mechanisms

The initiation of pyrolysis in this compound would involve the breaking of the weakest C-C bond. The bond dissociation energies (BDEs) of C-C bonds are generally lower than those of C-H bonds. wikipedia.orglibretexts.org In branched alkanes, C-C bonds that lead to the formation of more stable, highly substituted radicals are more likely to cleave. wikipedia.org

For this compound, the C-C bond between the two quaternary carbons (C2-C3) and the bond between C3 and the ethyl group's C4 are likely points of initial cleavage due to the formation of stable tertiary and quaternary radicals. The cleavage of the C2-C3 bond in the analogous 2,2,3,3-tetramethylbutane (B1293380) has been studied and is a primary initiation step. rsc.org

| Bond | Type of Bond | Approximate Bond Dissociation Energy (kJ/mol) | Resulting Radicals |

| C2-C3 | Quaternary-Quaternary C-C | ~335 | Two tert-butyl-like radicals |

| C3-C(ethyl) | Quaternary-Secondary C-C | ~340-350 | tert-butyl-like radical and a secondary radical |

| C-H (tertiary) | Tertiary C-H | ~404 | Tertiary alkyl radical and H radical |

| C-H (secondary) | Secondary C-H | ~414 | Secondary alkyl radical and H radical |

| C-H (primary) | Primary C-H | ~423 | Primary alkyl radical and H radical |

This table presents estimated bond dissociation energies relevant to the thermal degradation of this compound, based on data for similar structures. wikipedia.orgucsb.edu

Once radicals are formed, they can undergo a variety of reactions, including hydrogen abstraction from another molecule to form a new alkane and a new radical, or β-scission, where the radical fragments into a smaller alkene and a smaller radical. nih.gov

Product Distribution Analysis under Varied Thermal Conditions

The distribution of products from the pyrolysis of this compound would be complex and highly dependent on the temperature, pressure, and presence of any catalysts. byjus.comfrontiersin.org At higher temperatures, more extensive fragmentation would occur, leading to a greater proportion of smaller molecules like methane (B114726), ethane (B1197151), ethene, propene, and isobutene. frontiersin.org

Based on studies of similar branched alkanes, the major products would likely arise from the fragmentation of the initial radicals formed. acs.orgrsc.org For example, the radical formed by the cleavage of the C2-C3 bond would be analogous to a tert-butyl radical, which can then lead to the formation of isobutene. rsc.org The ethyl radical could lead to ethane or ethene. The specific product distribution would require experimental analysis under controlled conditions.

Oxidative Reaction Kinetics

The oxidation of alkanes, particularly at lower temperatures (autooxidation), proceeds through a free-radical chain mechanism involving peroxy radicals (ROO•) and hydroperoxyalkyl radicals (•QOOH). sandia.govyoutube.com The rate of oxidation is influenced by the structure of the alkane, with more branched alkanes often oxidizing more readily than their linear counterparts. studysmarter.co.uk

For this compound, the initial step would be the abstraction of a hydrogen atom by an initiator, with a preference for the tertiary hydrogen, to form an alkyl radical. This alkyl radical then reacts with oxygen to form a peroxy radical. The subsequent intramolecular hydrogen abstraction by the peroxy radical to form a hydroperoxyalkyl radical is a key step that can lead to a variety of oxygenated products, including alcohols, ketones, and cyclic ethers. acs.org

Gas-Phase Oxidation Mechanisms

The gas-phase oxidation of alkanes is predominantly initiated by hydroxyl (OH) radicals, which are highly reactive species present in the atmosphere. Due to the lack of specific experimental data for this compound, the reaction mechanisms and kinetics are inferred from studies on structurally similar, highly branched alkanes, most notably 2,2,3,3-tetramethylbutane.

The primary step in the gas-phase oxidation is the abstraction of a hydrogen atom by an OH radical, leading to the formation of an alkyl radical and a water molecule. The structure of this compound offers various types of C-H bonds (primary, secondary, and tertiary), and the rate of abstraction depends on the bond strength, with tertiary C-H bonds being the weakest and thus the most susceptible to abstraction.

Following the initial abstraction, the resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). The subsequent reactions of the peroxy radical are complex and can proceed via several pathways, including reactions with nitric oxide (NO) to form alkoxy radicals (RO•) and nitrogen dioxide (NO₂), or self-reactions. The alkoxy radical is a key intermediate that can undergo unimolecular decomposition via C-C bond scission or isomerization, or it can react with O₂ to form a carbonyl compound and a hydroperoxy radical (HO₂•).

For highly branched alkanes, the decomposition of the alkoxy radical is a significant pathway, leading to the formation of smaller, oxygenated volatile organic compounds (VOCs) and other radicals.

Kinetic Data for Structurally Similar Alkanes

The rate constants for the reaction of OH radicals with alkanes are crucial for atmospheric modeling. While specific data for this compound is unavailable, the data for 2,2,3,3-tetramethylbutane provides a valuable reference. The reaction rate constants are temperature-dependent and are often expressed using the Arrhenius equation, k = A * exp(-Ea / RT), or a three-parameter expression.

| Alkane | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |

| 2,2,3,3-Tetramethylbutane | (0.89 ± 0.09) x 10⁻¹² | 295 - 425 | acs.org |

| 2,2,3,3-Tetramethylbutane | 0.94 x 10⁻¹² | 298 | copernicus.org |

Liquid-Phase Oxidation with Advanced Oxidants

The liquid-phase oxidation of alkanes can be achieved using various advanced oxidants, which are characterized by the in-situ generation of highly reactive species such as hydroxyl radicals. Common advanced oxidation processes (AOPs) involve the use of ozone (O₃) and hydrogen peroxide (H₂O₂), often in combination with UV light or catalysts. These methods are particularly relevant for the degradation of persistent organic pollutants in water. wikipedia.org

Oxidation by Ozone

The reaction of ozone with saturated alkanes in the liquid phase is generally slow but can be initiated to produce oxygenated products. nih.gov The mechanism is believed to proceed via a radical pathway, where ozone can decompose to form hydroxyl radicals, or directly attack the C-H bonds of the alkane. For branched alkanes, the tertiary C-H bonds are the most reactive sites for ozone attack. acs.org

Studies on the ozonation of light alkanes in the condensed phase have shown that the reaction can lead to the formation of alcohols and ketones with high selectivity, while minimizing the formation of complete combustion products like CO₂. nih.gov The product distribution is influenced by the reaction conditions, such as the concentration of ozone and the presence of co-solvents. For instance, the ozonation of isobutane, a branched alkane, primarily yields tert-butyl alcohol. acs.org This suggests that the oxidation of this compound with ozone would likely lead to the formation of tertiary alcohols and ketones at the branching points.

Kinetic Data for a Reference Cycloalkane

While specific kinetic data for the liquid-phase ozonation of this compound is not available, studies on cyclohexane (B81311) provide some insight into the reaction rates.

| Reactant | Oxidant | Rate Constant (k) at 293 K (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| Cyclohexane | Ozone | 0.009 | 57.6 | copernicus.org |

Oxidation by Hydrogen Peroxide

Hydrogen peroxide on its own is a relatively weak oxidant towards alkanes at moderate temperatures. However, its decomposition can be catalyzed to generate highly reactive hydroxyl radicals (Fenton's reagent being a classic example, though excluded from this specific discussion as per instructions). Non-catalytic activation can be achieved, for instance, by UV irradiation (H₂O₂/UV).

The reaction mechanism involves the homolytic cleavage of the O-O bond in hydrogen peroxide to produce two hydroxyl radicals. These radicals then initiate the oxidation of the alkane through hydrogen abstraction, similar to the gas-phase mechanism. The subsequent reactions involving the alkyl and peroxy radicals will determine the final product distribution, which is expected to include a variety of alcohols, ketones, and carboxylic acids. The complex nature of these radical chain reactions in the liquid phase makes it challenging to isolate and quantify specific kinetic parameters without detailed experimental studies on the target compound.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Ethyl-2,2,3,3-tetramethylhexane. The symmetry of the molecule and the chemical environment of each nucleus result in a characteristic NMR spectrum.

Multi-dimensional NMR for Structural Assignments (e.g., COSY, HSQC, HMBC)

Due to the complexity of the this compound structure, one-dimensional NMR spectra can be challenging to interpret fully. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguous signal assignments by revealing through-bond and through-space correlations between nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments. Protons on alkyl groups in alkanes typically resonate in the range of 0.7 to 1.5 ppm. mdpi.com Based on the structure of this compound, the following proton signals are predicted: a triplet for the methyl protons (CH₃) of the ethyl group, a quartet for the methylene (B1212753) protons (CH₂) of the ethyl group, a singlet for the twelve protons of the four methyl groups attached to the quaternary carbons, and a methine proton (CH) signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The chemical shifts for alkanes are sensitive to the degree of substitution. libretexts.org For this compound, distinct signals are expected for the methyl carbons, the methylene carbon, the methine carbon, and the quaternary carbons. The quaternary carbons are typically observed further downfield.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, a cross-peak would be expected between the methyl and methylene protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates directly bonded carbon and proton atoms. nih.gov An HSQC spectrum would show correlations between the methyl carbons and their attached protons, the methylene carbon and its protons, and the methine carbon and its proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying the connectivity around quaternary carbons. For instance, correlations would be expected between the protons of the ethyl group and the neighboring quaternary carbon, as well as between the protons of the tetramethyl groups and the adjacent quaternary carbons and the methine carbon.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations | Expected HSQC Correlations | Expected HMBC Correlations |

| Ethyl-CH₃ | Triplet | ~10-15 | Methylene-H | Ethyl-CH₃ | Methylene-C, Methine-C |

| Ethyl-CH₂ | Quartet | ~20-30 | Methyl-H | Ethyl-CH₂ | Methyl-C, Methine-C |

| Methine-CH | Multiplet | ~35-45 | Methylene-H | Methine-CH | Ethyl-C's, Quaternary-C's |

| Tetramethyl-CH₃ | Singlet | ~25-35 | None | Tetramethyl-CH₃ | Quaternary-C's |

| Quaternary-C | N/A | ~40-50 | N/A | N/A | N/A |

Quantitative NMR for Purity and Compositional Analysis

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the composition of a mixture without the need for identical reference standards for each component. researchgate.netrsc.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. arxiv.org

For this compound, qNMR can be employed to assess its purity by comparing the integral of its characteristic proton signals to that of a certified reference material with a known concentration. By carefully selecting non-overlapping signals and using appropriate experimental parameters to ensure full relaxation of all nuclei, a highly accurate and precise quantification can be achieved. This technique is particularly valuable in the analysis of hydrocarbon mixtures where it can provide detailed compositional information. mdpi.commagritek.com

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides detailed information about the molecular vibrations and functional groups present in a molecule.

Characteristic Vibrational Modes and Functional Group Analysis

The IR and Raman spectra of this compound are dominated by the vibrational modes of its C-H and C-C bonds.

C-H Stretching Vibrations: These typically occur in the 2850-3000 cm⁻¹ region. The high density of C-H bonds in this molecule will lead to a complex and intense set of bands in this region.

C-H Bending Vibrations: The bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region.

C-C Stretching and Skeletal Vibrations: These vibrations occur at lower frequencies, typically in the 800-1200 cm⁻¹ range. The highly branched and symmetric nature of the carbon skeleton will give rise to characteristic skeletal vibrations. Due to its symmetry, some vibrational modes may be IR active but Raman inactive, and vice versa, making the combination of both techniques powerful for a complete vibrational analysis.

Predicted Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretching (asymmetric and symmetric) | 2960-2980 | 2960-2980 |

| C-H Bending (CH₃ and CH₂) | 1450-1470, 1365-1385 | 1450-1470 |

| C-C Skeletal Vibrations | 800-1200 | 800-1200 |

Computational Spectroscopy for Band Assignment and Conformational Studies

Due to the complexity of the vibrational spectra of large molecules, the unambiguous assignment of each band to a specific vibrational mode can be challenging. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting vibrational frequencies and intensities. arxiv.orgarxiv.orgchimia.ch By calculating the vibrational spectrum of a model of this compound, a theoretical spectrum can be generated and compared to the experimental data. This comparison allows for a detailed assignment of the observed bands. Furthermore, computational studies can be used to investigate the different possible conformations of the molecule and their relative energies, providing insight into its dynamic behavior. nsf.gov

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable information about the molecular structure.

For branched alkanes like this compound, fragmentation tends to occur at the branching points to form more stable carbocations. The molecular ion peak (M⁺) for highly branched alkanes may be weak or absent. The fragmentation of this compound is expected to proceed through the cleavage of C-C bonds adjacent to the quaternary carbons and the methine carbon, leading to the formation of stable tertiary and secondary carbocations.

Predicted Major Fragments in the Mass Spectrum of this compound:

| Fragment (m/z) | Proposed Structure/Loss |

| 141 | [M - CH₃]⁺ |

| 113 | [M - C₄H₉]⁺ (loss of a tert-butyl group) |

| 85 | [C₆H₁₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

| 29 | [C₂H₅]⁺ (ethyl cation) |

The relative intensities of these fragment ions will depend on their stability. The tert-butyl cation (m/z 57) is expected to be a particularly abundant fragment due to its high stability.

Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Patterns

Mass spectrometry is a cornerstone for the structural elucidation of organic compounds. Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques that provide complementary information about a molecule's structure and molecular weight.

In Electron Ionization (EI) , the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation. For branched alkanes like this compound, the molecular ion peak is often of very low abundance or entirely absent. ic.ac.uk The fragmentation pattern is dominated by cleavages at the points of branching due to the formation of more stable secondary and tertiary carbocations. ic.ac.ukyoutube.com The loss of the largest alkyl group at a branch point is often favored.

For this compound, the structure features a quaternary carbon at position 3 and a tertiary carbon at position 4. The fragmentation is expected to occur preferentially at these branching points. Key fragmentation pathways would involve the loss of various alkyl radicals:

Loss of an ethyl radical (•CH₂CH₃, 29 u): Cleavage of the C3-C4 bond could lead to the formation of a stable tertiary carbocation.

Loss of a propyl radical (•C₃H₇, 43 u): This could occur through various bond cleavages and rearrangements.

Loss of a tert-butyl radical (•C(CH₃)₃, 57 u): Cleavage of the C3-C(CH₃)₃ bond would result in a highly stable tert-butyl cation, which is a common and often abundant fragment for molecules containing this moiety. hidenanalytical.com

Formation of smaller fragment ions: A series of smaller fragment ions corresponding to CnH2n+1 with m/z values of 43, 57, 71, etc., would also be expected, arising from further fragmentation of larger ions. whitman.edu

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often produces a prominent protonated molecule peak [M+H]⁺, which helps in confirming the molecular weight of the compound. whitman.edu In CI, a reagent gas (such as methane (B114726) or isobutane) is ionized, and these reagent gas ions then react with the analyte molecules in the gas phase. This process typically involves proton transfer, leading to the formation of [M+H]⁺. For this compound (MW = 170.34 g/mol ), a significant peak at m/z 171 would be expected in the CI mass spectrum. While some fragmentation may still occur, it is generally much less extensive than in EI, providing clear molecular weight information that might be ambiguous from the EI spectrum alone. acs.orgnih.gov

A comparative table of expected major ions in EI and CI modes is presented below.

| Ionization Mode | Expected Key Ions (m/z) | Interpretation |

| EI | 141 | [M - C₂H₅]⁺ |

| 113 | [M - C₄H₉]⁺ | |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | |

| 43 | [C₃H₇]⁺ (propyl cation) | |

| CI | 171 | [M + H]⁺ (Protonated molecule) |

| 141 | [M - C₂H₅]⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the unambiguous structural confirmation of isomers. In an MS/MS experiment, a specific precursor ion from a first stage of mass analysis is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed in a second stage of mass analysis. This technique is particularly useful for distinguishing between closely related structures that might produce similar primary mass spectra.

For this compound, an MS/MS experiment could proceed as follows:

Precursor Ion Selection: The protonated molecule [M+H]⁺ at m/z 171, generated via CI, would be selected as the precursor ion.

Collision-Induced Dissociation (CID): The selected precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision imparts energy to the ion, causing it to fragment.

Product Ion Analysis: The resulting fragment ions (product ions) are then mass-analyzed.

The fragmentation pattern observed in the MS/MS spectrum provides detailed structural information. For instance, the fragmentation of the [M+H]⁺ ion of this compound would be expected to yield specific product ions corresponding to the loss of neutral fragments from the parent structure. The relative abundances of these product ions can serve as a fingerprint for this specific isomer, allowing it to be distinguished from other C₁₂H₂₆ isomers that would produce different product ion spectra.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures, such as those found in petroleum products or synthetic reaction mixtures, and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography (GC) is the premier technique for separating volatile compounds like alkanes. When coupled with a mass spectrometer (MS), it allows for both separation and identification. The development of a robust GC-MS method for this compound involves the careful selection of the column, temperature program, and MS parameters.

Column Selection: The choice of the GC column's stationary phase is critical for achieving good separation of hydrocarbon isomers.

Non-polar stationary phases , such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1), are commonly used for alkane analysis. sigmaaldrich.com On these columns, compounds generally elute in order of their boiling points. For branched alkanes, increased branching tends to lower the boiling point compared to their linear counterparts.

Slightly polarizable phases , like those containing phenyl groups (e.g., DB-5), can offer different selectivity based on subtle electronic interactions.

Temperature Program: A temperature-programmed analysis is typically employed for mixtures containing compounds with a range of boiling points. A typical program would start at a lower temperature to resolve the more volatile components and then ramp up to elute the higher-boiling compounds. The retention time of this compound will be influenced by its specific boiling point and its interaction with the stationary phase. The retention index (RI) is a more standardized measure than retention time and can be used to compare data across different systems. shimadzu.be

Mass Spectrometry Parameters: In the MS detector, scan mode is used to acquire full mass spectra for identification, while selected ion monitoring (SIM) mode can be used for sensitive and specific quantification of the target compound by monitoring its characteristic ions.

A hypothetical GC-MS method for the analysis of a mixture containing this compound is outlined below.

| Parameter | Value/Description |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-300 |

High-Performance Liquid Chromatography (HPLC) for Related Hydrocarbons

High-Performance Liquid Chromatography (HPLC) is generally less suited for the separation of non-polar, volatile compounds like saturated alkanes compared to GC. However, it can be employed for the separation of hydrocarbons, particularly for class separation (e.g., separating saturates from aromatics) or for the analysis of less volatile, higher molecular weight hydrocarbons.

For the separation of related hydrocarbons, normal-phase HPLC can be utilized. In this mode, a polar stationary phase (e.g., silica (B1680970) or cyano-bonded phase) is used with a non-polar mobile phase (e.g., hexane (B92381) or heptane). libretexts.org Polar compounds are retained more strongly on the polar stationary phase, while non-polar compounds like this compound would elute relatively quickly.

Reversed-phase HPLC , which uses a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase (e.g., methanol, acetonitrile, water), is the more common HPLC mode. libretexts.org In this setup, non-polar compounds are retained more strongly. Separating closely related non-polar isomers like different C₁₂H₂₆ alkanes can be challenging and may require specialized column chemistries or mobile phase additives to enhance selectivity.

Due to the lack of a suitable chromophore in saturated alkanes, detection in HPLC is often achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

While HPLC is not the primary technique for analyzing a volatile compound like this compound, it can be a valuable tool for sample cleanup or for the analysis of complex hydrocarbon mixtures where it is present alongside less volatile or more polar components.

Environmental Fate and Atmospheric Chemistry of Branched Alkanes

Biodegradation Studies for Highly Branched Hydrocarbons

The microbial degradation of alkanes is a key process in their removal from soil and water environments. However, the structural complexity of these molecules, particularly extensive branching, can significantly impede this process.

The biodegradation of highly branched alkanes, such as those containing quaternary carbon centers, is often slow and requires specialized microbial communities. researchgate.net The presence of quaternary carbons, as in 4-ethyl-2,2,3,3-tetramethylhexane, can block the typical β-oxidation pathway that is central to the degradation of linear alkanes. researchgate.net

Microorganisms capable of degrading such sterically hindered alkanes often possess specific enzymatic machinery, such as alkane hydroxylases (e.g., AlkB) and cytochrome P450 monooxygenases. These enzymes can initiate the oxidation of the alkane at a terminal or sub-terminal position, even in the presence of significant branching. Anaerobic degradation of alkanes, including branched isomers, can also occur through mechanisms like fumarate (B1241708) addition, a process catalyzed by enzymes such as alkylsuccinate synthases. awi.de

The initial step in the aerobic biodegradation of branched alkanes is typically the introduction of an oxygen atom to form an alcohol. This alcohol can then be further oxidized to an aldehyde or ketone, and subsequently to a carboxylic acid. researchgate.net These fatty acids can then, if their structure permits, enter central metabolic pathways.

For highly branched alkanes where β-oxidation is hindered, alternative pathways may be employed. Studies on the biodegradation of other highly branched alkanes have identified a variety of metabolic intermediates, including dicarboxylic acids, which suggest that ω-oxidation (oxidation at the opposite end of the molecule) or other oxidative pathways may be active. researchgate.net The specific degradation products of this compound have not been documented, but based on the degradation of similar compounds, a series of oxygenated intermediates would be expected.

Environmental Partitioning and Transport Modeling

The environmental distribution of this compound between air, water, soil, and biota is governed by its physical and chemical properties, which can be estimated and used in transport models.

Key parameters for modeling the environmental fate of organic compounds include the Henry's Law constant (HLC), which describes the partitioning between air and water, and the soil sorption coefficient (Koc), which indicates the tendency of a chemical to adsorb to soil organic matter. mdpi.comepa.gov

For highly branched alkanes like this compound, these parameters are influenced by the compound's low water solubility and high octanol-water partition coefficient (Kow), a measure of hydrophobicity. The high degree of branching can affect these properties in complex ways. Estimation methods, such as quantitative structure-property relationship (QSPR) models, can be used to predict HLC and Koc values for compounds where experimental data are lacking. mdpi.comnih.gov

Table 2: Estimated Physicochemical Properties for Environmental Partitioning of this compound

| Property | Estimated Value | Significance for Environmental Fate | Reference for Estimation Method |

| Log Kow (Octanol-Water Partition Coefficient) | ~6.5 | High potential for bioaccumulation and sorption to organic matter. | Based on similar C12 branched alkanes |

| Henry's Law Constant (HLC) | High | Tends to partition from water to air. | QSPR models for branched alkanes mdpi.comnih.govhenrys-law.org |

| Log Koc (Soil Sorption Coefficient) | ~4.0 - 5.0 | Strong sorption to soil and sediment, leading to low mobility in soil. | QSPR models based on Log Kow |

Note: These values are estimations and can vary based on the specific model and environmental conditions.

Transport modeling for long-chain and branched alkanes suggests that these compounds can be transported over long distances in the atmosphere, either in the gas phase or adsorbed to particulate matter. copernicus.org Their partitioning behavior will ultimately determine their residence time in different environmental compartments and their potential for long-range transport.

Volatilization and Adsorption to Environmental Matrices

The partitioning of this compound between gaseous, aqueous, and solid phases in the environment is a critical determinant of its ultimate fate. This is governed by its vapor pressure, water solubility, and its affinity for adsorbing to soil and sediment.

Volatilization:

The tendency of a chemical to move from the liquid or solid phase into the air is known as volatilization and is primarily influenced by its vapor pressure and Henry's Law constant. For this compound, predictive models are essential for estimating these properties due to a lack of experimental data.

Quantitative Structure-Property Relationship (QSPR) models, such as those within the US EPA's EPI Suite™, provide valuable estimations for these parameters. chemsafetypro.comchemistryforsustainability.orgepisuite.dev These models utilize the chemical's structure to predict its physical and chemical properties. chemsafetypro.com For hydrocarbons, the degree of branching plays a significant role; highly branched alkanes generally exhibit lower vapor pressures compared to their linear counterparts.

Adsorption to Environmental Matrices:

Once in the environment, this compound can adhere to solid particles in soil and sediment, a process known as adsorption. The extent of this adsorption is quantified by the soil adsorption coefficient (Koc), which is normalized to the organic carbon content of the soil. ncert.nic.in A higher Koc value indicates a greater tendency for the chemical to bind to soil and sediment, reducing its mobility in the environment.

The high lipophilicity of this compound, as indicated by its estimated octanol-water partition coefficient (log Kow), suggests a strong affinity for organic matter in soil and sediment. The EPI Suite™ can also provide estimates for Koc, which are crucial for predicting the compound's distribution in terrestrial and aquatic environments. chemsafetypro.com Generally, for neutral organic compounds like alkanes, adsorption is a key process influencing their environmental distribution.

| Property | Predicted Value | Source |

| Vapor Pressure | Estimated to be low | General principles for highly branched alkanes |

| Water Solubility | Predicted to be low | General principles for highly branched alkanes |

| Henry's Law Constant | - | Requires specific modeling |

| Log Koc | - | Requires specific modeling |

| Log Kow | 5.6 (Computed) | nih.gov |

Persistence and Bioaccumulation Potential (Theoretical Aspects)

The long-term impact of this compound on the environment is related to its resistance to degradation (persistence) and its potential to accumulate in living organisms (bioaccumulation).

Persistence:

The persistence of an organic compound in the environment is determined by its susceptibility to various degradation processes, including atmospheric oxidation and biodegradation.

Atmospheric Persistence: In the atmosphere, the primary degradation pathway for alkanes is through reaction with hydroxyl (OH) radicals. nih.gov The rate of this reaction is influenced by the molecular structure. The presence of numerous tertiary and quaternary carbon atoms in this compound is expected to influence its atmospheric lifetime. The AOPWIN™ module within EPI Suite™ is designed to estimate the rate of this reaction and the resulting atmospheric half-life. chemsafetypro.comepisuite.dev

Biodegradation: In soil and water, microorganisms can break down alkanes. However, the high degree of branching in this compound, particularly the presence of quaternary carbons (a carbon atom bonded to four other carbon atoms), is known to significantly hinder microbial degradation. researchgate.net Linear alkanes are generally more readily biodegradable than their branched isomers. The complex structure of this compound likely makes it more resistant to the enzymatic attacks of microorganisms, thus increasing its persistence in soil and aquatic environments. researchgate.netnih.gov

Bioaccumulation Potential:

Bioaccumulation refers to the accumulation of a substance in an organism at a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often correlated with its octanol-water partition coefficient (log Kow). A high log Kow value suggests that the chemical is lipophilic ("fat-loving") and is more likely to be stored in the fatty tissues of organisms.

The computed log Kow for this compound is 5.6, which indicates a significant potential for bioaccumulation. nih.gov The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water, can be estimated using models like BCFBAF™ in EPI Suite™. chemistryforsustainability.orgepisuite.dev For highly lipophilic substances, bioaccumulation through the food chain (biomagnification) can also be a concern. nih.gov

| Compound Name |

| This compound |

| n-hexane |

| n-nonane |

| Pimephales promelas |

Interactive Data Table: Factors Influencing Environmental Fate (This table summarizes the expected influence of structural features on the environmental behavior of this compound.)

| Feature | Influence on Volatilization | Influence on Adsorption | Influence on Persistence | Influence on Bioaccumulation |

| High Molecular Weight | Decreases | Increases | Generally increases | Increases |

| High Degree of Branching | Decreases vapor pressure | May decrease adsorption compared to linear isomers | Increases resistance to biodegradation | May affect uptake and metabolism |

| Quaternary Carbons | - | - | Significantly increases resistance to biodegradation | - |

| High Lipophilicity (Log Kow) | - | Increases | - | Significantly increases |

Academic and Industrial Relevance of Highly Branched Alkanes

4-Ethyl-2,2,3,3-tetramethylhexane as a Model Compound for Steric Effects in Organic Chemistry

The structure of this compound, with its ethyl group and four methyl groups packed in close proximity, makes it an excellent model for studying steric effects in organic chemistry. Steric hindrance, the repulsion between electron clouds of non-bonded atoms, significantly influences the conformation and reactivity of a molecule.

In this compound, the rotation around the carbon-carbon single bonds is restricted due to the bulky substituents. This leads to increased strain energy in certain conformations. The study of such sterically hindered molecules helps in understanding the energetic penalties associated with different spatial arrangements of atoms. For instance, the gauche conformation, where bulky groups are adjacent, is generally higher in energy than the anti conformation, where they are further apart. pressbooks.publibretexts.org The principles of conformational analysis, including torsional and steric strain, are fundamental to predicting the most stable three-dimensional structure of a molecule, which in turn dictates its physical properties and chemical reactivity. libretexts.orgmaricopa.edujuliethahn.com

Table 1: Calculated Physicochemical Properties of this compound engineeringtoolbox.com

| Property | Value |

| Molecular Weight | 170.33 g/mol |

| Molecular Formula | C12H26 |

| XLogP3-AA | 5.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 4 |

| Exact Mass | 170.203450829 |

| Monoisotopic Mass | 170.203450829 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 12 |

| Complexity | 121 |

Fundamental Research on Hydrocarbon Combustion Characteristics

The combustion behavior of alkanes is a critical area of research, with direct implications for engine efficiency and emissions. Highly branched alkanes generally exhibit different combustion characteristics compared to their linear isomers. For instance, branching can influence the autoignition properties of a fuel, which is its tendency to ignite spontaneously under compression. engineeringtoolbox.com

The general equation for the complete combustion of an alkane is: C_n H_(2n+2) + (3n+1)/2 O_2 → n CO_2 + (n+1) H_2 O researchgate.net

Theoretical Considerations for High-Performance Fuel Components (Beyond Specific Application)

The molecular structure of an alkane is a key determinant of its performance as a fuel component. High-performance fuels, particularly for spark-ignition engines, require components with high octane (B31449) numbers to prevent premature detonation (knocking). The octane number is a measure of a fuel's ability to resist autoignition.

Highly branched alkanes are known to have higher octane numbers than their straight-chain counterparts. This is because the branched structure is more stable and less prone to the pre-ignition reactions that lead to knocking. While the specific octane number for this compound is not documented in the readily available literature, data for a close isomer, 2,2,3,3-tetramethylhexane, shows a Research Octane Number (RON) of 112.8 and a Motor Octane Number (MON) of 109.0. kg.ac.rs This suggests that this compound would also possess a high octane rating, making it a theoretically desirable component for high-performance gasoline.

For compression-ignition (diesel) engines, the cetane number is the critical performance metric, indicating the fuel's ignition delay. Generally, linear alkanes have higher cetane numbers, while highly branched structures have lower cetane numbers. researchgate.netwikipedia.orgwikipedia.org Therefore, this compound would theoretically be a poor diesel fuel component.

Table 2: Comparison of Fuel Properties for C8 and C12 Alkane Isomers

| Compound | Research Octane Number (RON) | Motor Octane Number (MON) | Cetane Number (CN) |

| n-Octane | -19 | -17 | 56 |

| Isooctane (2,2,4-Trimethylpentane) | 100 | 100 | 17.8 researchgate.net |

| 2,2,3,3-Tetramethylhexane | 112.8 kg.ac.rs | 109.0 kg.ac.rs | - |

| n-Dodecane | - | - | 75 |

| Isododecane (2,2,4,6,6-Pentamethylheptane) | - | - | Low (implied) researchgate.net |

Future Research Directions and Unexplored Avenues for 4 Ethyl 2,2,3,3 Tetramethylhexane

Development of Novel Stereoselective Synthetic Routes

The synthesis of highly branched alkanes, particularly those with specific stereochemistry, remains a significant challenge in organic chemistry. stackexchange.comresearchgate.net For 4-Ethyl-2,2,3,3-tetramethylhexane, which possesses a chiral center at its fourth carbon, the development of synthetic routes that can control the absolute stereochemistry is a primary objective.

Future work could focus on asymmetric catalysis to construct the chiral quaternary carbon center. While classic methods often involve Grignard reagents or organolithium compounds, these can be difficult to control. Modern approaches that could be explored include:

Enantioselective Conjugate Addition: Using chiral copper or rhodium catalysts to add an ethyl group to a suitably substituted α,β-unsaturated ketone or ester precursor.

Asymmetric Alkylation: Developing chiral phase-transfer catalysts or chiral auxiliaries to direct the stereoselective alkylation of a precursor molecule.

Intramolecular Hydride Transfer: Adapting methods that use intramolecular hydride transfers within a chiral environment to set the stereocenter, a technique that has been successful for other branched alkanes. nih.gov

A successful stereoselective synthesis would not only provide access to enantiopure samples of (R)- and (S)-4-Ethyl-2,2,3,3-tetramethylhexane for further studies but also contribute valuable methodologies to the broader field of complex molecule synthesis. rsc.org

In-depth Mechanistic Studies of Atypical C-H Activation

Alkanes are notoriously inert due to their strong, non-polar C-H bonds. researchgate.netrsc.org The C-H bonds in this compound are exceptionally sterically shielded, making their activation a formidable challenge and a fascinating area for mechanistic investigation. researchgate.net

Future research should aim to explore how transition metal catalysts can overcome this steric hindrance. Key research questions include:

Can catalysts designed for methane (B114726) activation be adapted for the more complex structure of this dodecane (B42187) isomer? acs.org

Does the steric crowding around the C-H bonds favor activation at less-hindered positions, or can specific catalysts be designed to target the more sterically encumbered sites?

What is the electronic and geometric structure of the transition state during C-H activation of such a bulky molecule? nih.gov

Advanced computational studies, in concert with experimental work, will be crucial to map the potential energy surfaces for different activation pathways, such as oxidative addition or σ-bond metathesis. nih.govyoutube.com Understanding these mechanisms could lead to catalysts capable of selectively functionalizing highly congested hydrocarbons. rsc.org

Advanced In Situ Spectroscopic Probes for Reaction Monitoring

Studying the synthesis and reactions of complex molecules like this compound often involves transient intermediates and complex reaction mixtures. spectroscopyonline.com Advanced in situ spectroscopic techniques are essential for real-time monitoring to gain mechanistic insights and optimize reaction conditions. mt.comrsc.org

The application of the following techniques could be particularly insightful:

In Situ FTIR and Raman Spectroscopy: To track the concentration of reactants, products, and key intermediates throughout a reaction, providing valuable kinetic data. acs.orgyoutube.com

High-Resolution NMR Spectroscopy: To identify and characterize short-lived species and determine stereochemical outcomes in real-time.

Process Analytical Technology (PAT): Integrating spectroscopic probes into automated reactor systems to allow for high-throughput screening of reaction conditions and catalysts. spectroscopyonline.com

These methods would allow researchers to observe catalyst activation, deactivation, and the formation of minor byproducts, which are critical for developing robust and efficient synthetic protocols. acs.org

| Spectroscopic Probe | Potential Application for this compound Research | Key Information Gained |

| In Situ FTIR | Monitoring the progress of C-H functionalization reactions. | Real-time kinetic profiles, detection of carbonyl or other functional group intermediates. rsc.org |

| In Situ Raman | Observing catalyst-substrate interactions and bond changes in non-polar media. | Information on C-C and C-H bond vibrations, catalyst structural integrity. |

| High-Pressure NMR | Studying reactions under pressure, such as hydroformylation or hydrogenation. | Identification of transient intermediates, determination of regioselectivity and stereoselectivity. |

Predictive Modeling for Structure-Reactivity Relationships in Sterically Demanding Systems

The relationship between a molecule's three-dimensional structure and its chemical reactivity is a cornerstone of modern chemistry. For sterically demanding systems, predictive modeling can provide insights that are difficult to obtain experimentally. copernicus.org

Future research should leverage computational chemistry and machine learning to:

Develop Quantitative Structure-Activity Relationship (QSAR) models: To correlate the structural features of highly branched alkanes with their reactivity in specific transformations. researchgate.net

Employ Density Functional Theory (DFT): To calculate reaction barriers, transition state geometries, and thermochemical properties, guiding the rational design of catalysts and reaction conditions. rsc.org

Utilize Machine Learning Algorithms: To train neural networks on existing data for branched alkanes to predict physical properties like boiling points, viscosity, and reactivity, which can accelerate the discovery of new molecules with desired characteristics. arxiv.org

These predictive models can significantly reduce the experimental effort required to optimize reactions and can help in identifying novel, synthetically accessible targets with interesting properties. acs.org

Exploration of Supramolecular Interactions Involving Branched Hydrocarbons

While hydrocarbons are typically considered non-polar, weak van der Waals forces and C-H···π interactions can play a significant role in their aggregation and interaction with other molecules. osti.govnih.gov The unique shape and large surface area of this compound make it an interesting candidate for studying supramolecular chemistry.

Unexplored avenues include:

Host-Guest Chemistry: Investigating the encapsulation of this molecule within larger host molecules like cyclodextrins, calixarenes, or metal-organic frameworks (MOFs). osti.gov This could lead to new strategies for separation or controlled release.

Self-Assembly: Studying the behavior of this molecule at interfaces or in the solid state to understand how its bulky, branched structure influences packing and phase behavior.

Binding Affinity Studies: Quantifying the weak interactions between this alkane and various functionalized surfaces or molecular receptors, which is crucial for applications in lubrication and materials science. acs.org

Understanding these subtle interactions is fundamental to controlling the macroscopic properties of materials derived from such highly branched hydrocarbons. rsc.org

Q & A

Q. What spectroscopic methods are most effective for structural elucidation of 4-Ethyl-2,2,3,3-tetramethylhexane?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to identify branching patterns and methyl/ethyl substituents. For example, methyl groups in symmetric positions (e.g., 2,2,3,3-tetramethyl) produce distinct singlet peaks, while ethyl groups exhibit splitting patterns.

- Mass Spectrometry (MS): High-resolution MS can confirm molecular formula (CH) and fragmentation patterns. Branched alkanes often show dominant cleavage at tertiary carbons.

- Infrared (IR) Spectroscopy: Useful for detecting C-H stretching in CH/CH groups (~2800–3000 cm).

Reference computational optimizations (e.g., B3LYP/6-31G**) for validating spectral assignments .

Q. How can synthetic routes for this compound be optimized for yield and purity?

Methodological Answer:

- Stepwise Alkylation: Use tert-butyl halides and ethyl Grignard reagents to sequentially build the branched structure. Monitor steric hindrance to avoid incomplete substitution.

- Catalytic Hydrogenation: Reduce unsaturated intermediates (e.g., alkenes formed via elimination) with Pd/C or Raney Ni to ensure saturation of the backbone.

- Purification: Employ fractional distillation or preparative gas chromatography (GC) to isolate isomers. Reference branched alkane synthesis protocols for analogous compounds like 3-Ethyl-2-methylheptane .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., Henry’s Law constants) be resolved experimentally?

Methodological Answer:

- Data Validation: Compare experimental values (e.g., Henry’s Law constants from Hilal et al. (2008) vs. Yaws and Yang (1992)) using standardized temperature/pressure conditions. For 4-Ethyl-2,2-dimethylhexane, reported values range from to atm·m/mol .